3,17-Dioxo-4-androsten-19-oic acid

Übersicht

Beschreibung

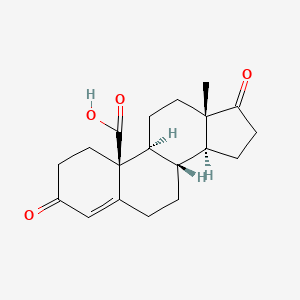

"3,17-Dioxo-4-androsten-19-oic acid" is a steroid derivative that has been explored for various chemical transformations and properties. It serves as an intermediate for the synthesis of a range of steroid analogues and derivatives, playing a crucial role in studies related to enzyme inhibition, molecular modeling, and synthesis pathways.

Synthesis Analysis

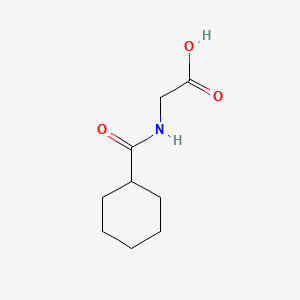

The synthesis of derivatives of "3,17-Dioxo-4-androsten-19-oic acid" involves complex chemical procedures. For instance, derivatives of 19-azaandrostenedione and 19-amino-4-androstene-3,17-dione were synthesized as potential inhibitors of aromatase, starting from 3,17-dioxo-4-androsten-19-oic acid through a Curtius rearrangement process (Lovett, Darby, & Counsell, 1984).

Molecular Structure Analysis

The molecular conformation and structure of steroid derivatives play a significant role in their biochemical activities. For instance, the molecular conformation of 19-hydroxy-4-androstene-3,17-dione has been determined crystallographically, providing insights into its interaction with enzyme active sites (Duax & Osawa, 1980).

Chemical Reactions and Properties

Steroid derivatives undergo various chemical reactions, contributing to their diverse properties. For example, solvolysis of 3,17-dioxo-19-mesyloxy-delta-4-androstene led to the identification of significant side products, demonstrating the compound's reactivity and potential for transformation (Wieland & Anner, 1969).

Physical Properties Analysis

The physical properties of "3,17-Dioxo-4-androsten-19-oic acid" derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical formulations. These properties are determined through experimental studies and contribute to understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of "3,17-Dioxo-4-androsten-19-oic acid" derivatives in synthetic chemistry and drug development. For example, the study of photochemical reactions of α,β-unsaturated γ-aldehydoketones revealed significant insights into the chemical behavior of steroid derivatives under UV irradiation (Pfenninger et al., 1968).

Wissenschaftliche Forschungsanwendungen

Synthesis of Aromatase Inhibitors : A study by Lovett, Darby, and Counsell (1984) explored the synthesis of 19-azaandrostenedione and 19-amino-4-androstene-3,17-dione derivatives from 3,17-dioxo-4-androsten-19-oic acid as potential inhibitors of aromatase, an enzyme involved in estrogen synthesis. However, these compounds showed less inhibitory activity compared to known inhibitors (Lovett, Darby, & Counsell, 1984).

Solvolysis Studies : Wieland and Anner (1969) conducted solvolysis of 3,17-dioxo-19-mesyloxy-Δ4-androstene and identified two side products, 6s-methylestrone and 3,17-dioxo-B-homo-Δ4,6-19-norandrostadiene, highlighting the chemical reactivity and transformation potential of 3,17-dioxo-4-androsten-19-oic acid derivatives (Wieland & Anner, 1969).

Transformation to Estrane Derivatives : Siegmann and Winter (2010) found that 3,17-dioxo-Δ4-androsten-19-al, closely related to 3,17-dioxo-4-androsten-19-oic acid, can be used to prepare estrane derivatives, highlighting its utility in steroid chemistry (Siegmann & Winter, 2010).

Mechanistic Studies in Estrogen Biosynthesis : Akhtar, Calder, Corina, and Wright (1982) utilized a derivative, 19-oxo-4-androstene-3,17-dione, in their study of the mechanism of estrogen biosynthesis, indicating the importance of such compounds in understanding biochemical pathways (Akhtar et al., 1982).

Role in the Formation of C18 Neutral Steroids : Garrett, Hoover, Shackleton, and Anderson (1991) identified 19-oic-androstenedione (3,17-dioxo-4-androsten-19-oic acid) as a major metabolite in porcine granulosa cells and suggested its potential as a precursor for C18 neutral steroids, demonstrating its biological significance (Garrett et al., 1991).

Eigenschaften

IUPAC Name |

(8S,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-18-8-7-15-13(14(18)4-5-16(18)21)3-2-11-10-12(20)6-9-19(11,15)17(22)23/h10,13-15H,2-9H2,1H3,(H,22,23)/t13-,14-,15-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHKUIWXIYXQFK-UNTXSKPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963877 | |

| Record name | 3,17-Dioxoandrost-4-en-19-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,17-Dioxo-4-androsten-19-oic acid | |

CAS RN |

4757-95-3 | |

| Record name | 3,17-Dioxo-4-androsten-19-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004757953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,17-Dioxoandrost-4-en-19-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)